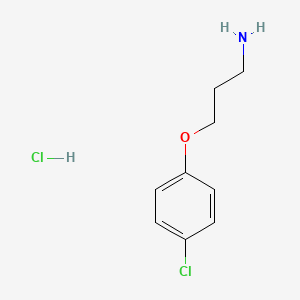

3-(4-Chlorophenoxy)propan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

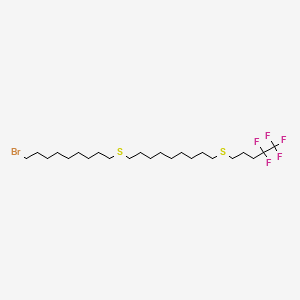

“3-(4-Chlorophenoxy)propan-1-amine hydrochloride” is a chemical compound with the linear formula C9H13Cl2NO . It is sold by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “3-(4-Chlorophenoxy)propan-1-amine hydrochloride” can be represented by the SMILES stringNCCCOC1=CC=C(Cl)C=C1.Cl . This indicates that the molecule contains a chlorine atom attached to the fourth carbon of a phenyl ring, which is connected to a propyl chain with an amine group .

Scientific Research Applications

Analytical and Environmental Chemistry

A novel amino-functionalized polymer, using a precursor related to the chemical family of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride, was synthesized for the extraction of chlorophenols from environmental samples, demonstrating its efficiency in solid-phase microextraction followed by gas chromatography-mass spectrometry analysis. This application highlights the compound's utility in environmental chemistry, particularly in the detection and analysis of pollutants in water samples. Such analytical methods are crucial for monitoring environmental pollution and ensuring water quality (Bagheri, Babanezhad, & Khalilian, 2008).

Antineoplastic Research

Research into the synthesis and biological evaluation of compounds related to 3-(4-Chlorophenoxy)propan-1-amine hydrochloride has shown potential in the development of antineoplastic agents. For instance, the synthesis of 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and its hydrochloride derivative demonstrated significant activity against a range of cancer cell lines, indicating its potential as a candidate for cancer therapy. This line of research is pivotal for discovering new therapeutic agents for cancer treatment (Pettit et al., 2003).

Antibacterial and Antioxidant Properties

The antibacterial and antioxidant activities of derivatives of 3-(4-Chlorophenoxy)propan-1-amine hydrochloride have been explored, revealing that some compounds exhibit high antibacterial activity, though their effectiveness in neutralizing superoxide radicals varies. Such studies are fundamental in the search for new antibacterial agents and antioxidants, which can be applied in various fields, including pharmaceuticals and food preservation (Arutyunyan et al., 2012).

Catalysis and Material Science

Amine-functionalized bridged silsesquioxanes synthesized from bis[(3-trimethoxysilyl)propyl] amine, a compound structurally related to 3-(4-Chlorophenoxy)propan-1-amine hydrochloride, have shown promising luminescent properties. This application is significant for the development of new materials with potential uses in optoelectronics and sensing technologies, demonstrating the versatility of amine-functionalized compounds in material science (Pereira et al., 2018).

Pharmaceutical Solubility Studies

Studies have also focused on the solubility of compounds like fluoxetine hydrochloride, which shares structural similarities with 3-(4-Chlorophenoxy)propan-1-amine hydrochloride, in supercritical carbon dioxide. Such research is essential for the pharmaceutical industry, as it aids in understanding and optimizing the solubility and formulation of drugs for improved delivery and efficacy (Hezave et al., 2013).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(4-chlorophenoxy)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c10-8-2-4-9(5-3-8)12-7-1-6-11;/h2-5H,1,6-7,11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTQVZFPPFPESL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCN)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90702046 |

Source

|

| Record name | 3-(4-Chlorophenoxy)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90702046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenoxy)propan-1-amine hydrochloride | |

CAS RN |

152973-80-3 |

Source

|

| Record name | 3-(4-Chlorophenoxy)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90702046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589135.png)

![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)

![6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589154.png)